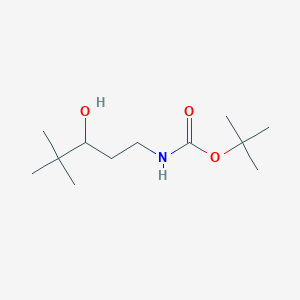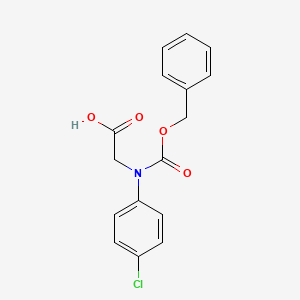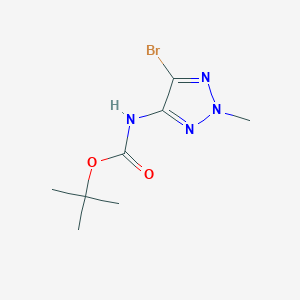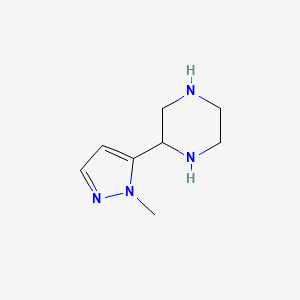![molecular formula C7H14Cl2N4O2 B13512694 [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a 1,2,4-triazole ring, and a methanol group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with formaldehyde and morpholine under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]formaldehyde or [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]carboxylic acid .
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an antimicrobial, antifungal, and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride stands out due to its unique combination of a morpholine ring and a 1,2,4-triazole ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H14Cl2N4O2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
(3-morpholin-3-yl-1H-1,2,4-triazol-5-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c12-3-6-9-7(11-10-6)5-4-13-2-1-8-5;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H |
Clé InChI |
GURPUJLEIHHMBS-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NNC(=N2)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)





![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)


